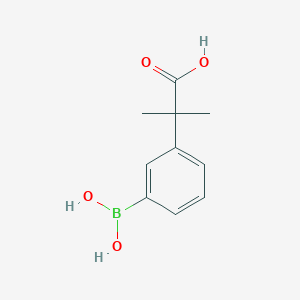

2-(3-Boronophenyl)-2-methylpropanoic acid

Description

2-(3-Boronophenyl)-2-methylpropanoic acid (CAS: 885068-00-8, molecular formula: C₁₀H₁₃BO₄) is a boronic acid derivative featuring a 2-methylpropanoic acid backbone substituted with a boron atom at the meta position of the phenyl ring. This compound is commercially available as a research chemical, primarily utilized in organic synthesis and pharmaceutical development due to its boronic acid moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions . Its molecular weight is 208.02 g/mol, and it is typically supplied in milligram-to-gram quantities for laboratory use.

Properties

IUPAC Name |

2-(3-boronophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASYXSHADMRQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658039 | |

| Record name | 2-(3-Boronophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-00-8 | |

| Record name | 3-Borono-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885068-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Boronophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-borono-α,α-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 2-(3-Boronophenyl)-2-methylpropanoic acid are believed to be enzymes within the body . This compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .

Mode of Action

this compound interacts with its targets, potentially influencing their activity . There is evidence to suggest that this compound interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are still under investigation, it is believed that the compound may influence metabolic processes through its interaction with enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. It is believed that the compound’s interaction with enzymes and cell membranes may result in changes to metabolic processes .

Biological Activity

2-(3-Boronophenyl)-2-methylpropanoic acid is a compound of interest due to its potential applications in medicinal chemistry and biological research. Its unique structural features, particularly the boron atom, suggest various biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H11BrO2

- Molecular Weight : 227.1 g/mol

- SMILES Notation : C(C(C(=O)O)C1=CC(=C(C=C1)B)C)C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent research has indicated that compounds with boron in their structure can enhance the efficacy of radiotherapy. For instance, a study demonstrated that this compound exhibited significant radiosensitization effects in tumor models. The compound was administered at a dosage of 150 mg/kg and showed improved tumor inhibition when combined with ionizing radiation (IR) compared to IR alone (p = 0.0449) .

The proposed mechanism for the antitumor activity involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the boron atom is believed to interact with cellular components, enhancing the sensitivity of cancer cells to radiation therapy .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has moderate systemic exposure when administered via intraperitoneal (ip) or oral routes. Key pharmacokinetic parameters include:

- Half-life (T1/2) : Approximately 2.55 hours (ip) and 2.78 hours (oral).

- Area Under Curve (AUC) : Values indicate moderate bioavailability, suggesting potential for further development in therapeutic applications .

Toxicity Profile

Toxicological assessments reveal that this compound is harmful if swallowed and can cause skin irritation. The compound's acute toxicity was evaluated with an LD50 value exceeding 1600 mg/kg in rodent models .

Case Studies

Several case studies have documented the effects of this compound in vivo:

-

Study on Tumor Growth Inhibition :

- Objective : To assess the effectiveness of this compound in combination with radiotherapy.

- Findings : Significant reduction in tumor size was observed when administered with IR compared to control groups.

- Statistical Significance : p-values indicated strong evidence for the compound's efficacy (p < 0.05).

- Pharmacokinetic Evaluation :

Data Tables

| Parameter | Value (ip) | Value (oral) |

|---|---|---|

| Half-life (T1/2) | 2.55 hours | 2.78 hours |

| AUC | 612,428 ng/mL | 410,402 ng/mL |

| Toxicity (LD50) | >1600 mg/kg | Not reported |

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The boron moiety in 2-(3-Boronophenyl)-2-methylpropanoic acid can enhance the binding affinity of drugs to their targets. This characteristic is particularly useful in designing inhibitors for various enzymes involved in metabolic pathways. For instance, compounds with boron atoms have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cells.

- Anticancer Activity : Research indicates that boron-containing compounds exhibit potential anticancer properties. The mechanism often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells. Studies have shown that such compounds can selectively target tumor cells while sparing normal cells.

Materials Science

- Polymer Chemistry : The incorporation of boron into polymers has been explored for creating materials with enhanced mechanical properties and thermal stability. This compound can serve as a monomer or additive in the synthesis of advanced polymeric materials used in coatings and composites.

- Sensors : Boron-containing compounds are being investigated for their use in sensor technology due to their unique electronic properties. These sensors can detect various analytes, including biomolecules, making them valuable in biomedical applications.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against malignancies characterized by overactive cell survival signaling.

Case Study 2: Material Enhancement

In a separate study focusing on polymer composites, the addition of this compound significantly improved the thermal stability and mechanical strength of epoxy resins. The research highlighted how the boron content facilitated better cross-linking within the polymer matrix, resulting in superior performance characteristics compared to traditional formulations.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Materials Science | Polymer Additive | Enhances thermal stability |

| Sensor Technology | Biosensor Development | Improved detection sensitivity |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-methylpropanoic acid core but differ in substituents, leading to distinct chemical and biological properties:

Physicochemical Properties

- Solubility and Stability: Boronic acids like this compound are moisture-sensitive and require anhydrous storage . Bromo- and chloro-substituted analogs (e.g., Clofibric acid) exhibit moderate aqueous solubility due to hydrophobic aryl groups .

- Crystallography :

Industrial and Research Relevance

- Boronic acids are pivotal in medicinal chemistry for their role in targeted drug design .

- Bromo- and chloro-substituted analogs serve as intermediates in antihyperlipidemic (e.g., Bezafibrate) and agrochemical syntheses .

Key Research Findings

- Radical Reactivity: The 2-methylpropanoic acid backbone participates in radical addition reactions. For example, 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid reacts with 2-cyanoprop-2-yl radicals to form 1,6-addition products, demonstrating unique regioselectivity .

- Crystal Engineering : Hydrogen-bonded dimers in bromo-ethylphenyl derivatives highlight the role of intermolecular interactions in solid-state packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.